molecular formula C16H14O4 B7803325 5-Hydroxy-7-methoxy-2-phenylchroman-4-one

5-Hydroxy-7-methoxy-2-phenylchroman-4-one

Cat. No. B7803325
M. Wt: 270.28 g/mol
InChI Key: ORJDDOBAOGKRJV-AWEZNQCLSA-N
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Description

Pinostrobin is a monohydroxyflavanone that is (2S)-flavanone substituted by a hydroxy group at position 5 and a methoxy group at position 7 respectively. It has a role as a plant metabolite and an antidote. It is a monohydroxyflavanone and a monomethoxyflavanone. It is functionally related to a (2S)-flavanone.
5-Hydroxy-7-methoxy-2-phenylchroman-4-one is a natural product found in Taxandria spathulata, Onychium siliculosum, and other organisms with data available.

Scientific Research Applications

1. Isolation and Polymorphism Study

5-Hydroxy-7-methoxy-2-phenylchroman-4-one, also known as pinostrobin, has been isolated from Nolana ramossisima, a Chilean endemic species. Its structure, previously reported in centrosymmetric space groups, was identified in a non-centrosymmetric polymorph, demonstrating its polymorphism and potential applications in crystallography and natural product chemistry (Brito et al., 2015).

2. Derivatives with Pharmacological Activity

Derivatives of 5-Hydroxy-7-methoxy-2-phenylchroman-4-one have been synthesized and shown to have cytotoxic, hepatoprotective, and anti-inflammatory effects. These findings indicate potential pharmacological applications and avenues for new drug development (Baisarov et al., 2021).

3. Impact on Diabetes Mellitus

A study investigated the effects of a flavonoid compound derived from this chromanone on diabetic rats. It demonstrated significant impacts on blood glucose levels, insulin resistance, and gene expression related to diabetes, suggesting potential therapeutic applications in metabolic disorders (Prasetyastuti et al., 2016).

4. Influence on Spectroscopic Properties

Research on 3-Hydroxychromones, related to 5-Hydroxy-7-methoxy-2-phenylchroman-4-one, highlighted their application as fluorescent dyes. The study provided insights into how modifications in their structure can significantly affect their photophysical properties, making them useful in molecular sensors and spectroscopic applications (Klymchenko et al., 2003).

5. Role in Antioxidant Activity

Polyphenolic isochromans, structurally related to 5-Hydroxy-7-methoxy-2-phenylchroman-4-one, have been investigated for their antioxidant and radical scavenging activity. This research suggests the potential of such compounds as effective antioxidants, which could have implications in pharmaceuticals and health supplements (Lorenz et al., 2005).

properties

IUPAC Name

(2S)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJDDOBAOGKRJV-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963979
Record name 5-Hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-7-methoxy-2-phenylchroman-4-one

CAS RN

480-37-5
Record name (-)-Pinostrobin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinostrobin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PINOSTROBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZD9LZS694
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
GM Baisarov, SM Adekenov - Chem. J. Kaz., 2021, 3 (75) - azdok.org
… The reaction of 5-hydroxy-7-methoxy-2-phenylchroman-4-one with dibromoalkanes in acetone in the presence of potassium carbonate proceeds according to the Michael’s retro-…
Number of citations: 0 azdok.org
I Brito, MJ Simirgiotis, A Brito… - Journal of the Chilean …, 2015 - SciELO Chile
… The main compound isolated, 5-hydroxy-7-methoxy-2-phenylchroman-4-one, synonym: pinostrobin is an important biologically active flavanone previously isolated from different plant …
Number of citations: 9 www.scielo.cl
S Hadisaputra, AA Purwoko… - International Journal …, 2019 - eprints.unram.ac.id
… PN derivatives as corrosion inhibitors 6-amino-5-hydroxy-7methoxy-2-phenylchroman-4-one (PN-NH2), 6-diazenyl-5-hydroxy-7-methoxy-2-phenylchroman-4one (PN-NNH2) and 5-…
Number of citations: 10 eprints.unram.ac.id
SD Marliyana, M Firdaus, MW Wartono… - Chemistry of Natural …, 2023 - Springer
… obtained: so-called 5-(allyloxy)-7-methoxy-2-phenylchroman-4-one (5-O-allylpinostrobin or 5-allyloxy-7-methoxyflavanone, 4) and 6-allyl-5-hydroxy-7-methoxy-2-phenylchroman-4-one …
Number of citations: 0 link.springer.com
SM Adekenov, GM Baysarov, AN Zhabayeva… - Russian Journal of …, 2022 - Springer
The article studied the structural features of solid dispersions of pinostrobin oxime with arabinogalactan, disodium salt of glycyrrhizic acid, polyvinylpyrrolidone and basic magnesium …
Number of citations: 0 link.springer.com
KJ Hodgetts - Tetrahedron, 2005 - Elsevier
Two approaches to optically active 2-substituted chromans and chroman-4-ones are described. The first utilized an intermolecular Mitsunobu reaction of a homochiral halopropanol and …
Number of citations: 90 www.sciencedirect.com
F Cifuentes, J Palacios, J Bórquez, A Paredes, C Parra… - Molecules, 2020 - mdpi.com
The infusion of the desertic plant Nolana ramosissima IM Johnst showed vascular smooth muscle relaxation in rat aorta and the presence of several phenolic compounds, which were …
Number of citations: 5 www.mdpi.com
RE Barrientos, MJ Simirgiotis, J Palacios, A Paredes… - Molecules, 2020 - mdpi.com
Heliotropium taltalense is an endemic species of the northern coast of Chile and is used as folk medicine. The polyphenolic composition of the methanolic and aqueous extract of the …
Number of citations: 11 www.mdpi.com
KV Phungula - 2015 - scholar.ufs.ac.za
… 5,7-dihydroxy-2-phenyl-3-((3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetra-hydro-2Hpyran-2-yloxy)-4H-chromen-4-one (D) and 5-hydroxy-7-methoxy-2-phenylchroman-4-one (E) via NMR …
Number of citations: 3 scholar.ufs.ac.za
MJ Simirgiotis, J Benites, C Areche, B Sepúlveda - Molecules, 2015 - mdpi.com
The antioxidant features, polyphenolic composition and chromatographic fingerprints of the aerial parts from three Chilean endemic plants from the Paposo Valley located on the cost of …
Number of citations: 137 www.mdpi.com

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